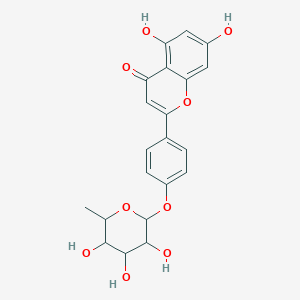
Apigenin 4'-O-rhamnoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apigenin 4’-O-rhamnoside is a flavonoid compound found in various plants. It is known for its antioxidant, anti-inflammatory, and antitumor properties. The compound is a glycoside derivative of apigenin, where a rhamnose sugar is attached to the 4’-hydroxyl group of apigenin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Apigenin 4’-O-rhamnoside can be achieved through enzymatic methods. One approach involves the use of O-methyltransferases, which catalyze the methylation of apigenin using S-adenosyl-L-methionine as a methyl donor . This method is efficient and can be performed under mild conditions.
Industrial Production Methods
Industrial production of Apigenin 4’-O-rhamnoside typically involves extraction from plant sources followed by purification. The extraction process may use solvents such as ethanol or methanol, and the compound is then purified using techniques like chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Apigenin 4’-O-rhamnoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of Apigenin 4’-O-rhamnoside .
Aplicaciones Científicas De Investigación
Apigenin 4’-O-rhamnoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactions.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Mecanismo De Acción
The mechanism of action of Apigenin 4’-O-rhamnoside involves its interaction with various molecular targets and pathways. One key pathway is the MAPK signaling pathway, where the compound inhibits the activation of rheumatoid arthritis fibroblast-like synoviocytes. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, chemokines, and MMPs factors .
Comparación Con Compuestos Similares
Apigenin 4’-O-rhamnoside is unique due to its specific glycoside structure. Similar compounds include:
- Apigenin 7-O-glucoside
- Apigenin 7-O-methylglucuronide
- Rhoifolin
- Isorhoifolin
- Scutellarin
These compounds share similar flavonoid structures but differ in their glycoside attachments and biological activities.
Propiedades
Fórmula molecular |
C21H20O9 |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O9/c1-9-18(25)19(26)20(27)21(28-9)29-12-4-2-10(3-5-12)15-8-14(24)17-13(23)6-11(22)7-16(17)30-15/h2-9,18-23,25-27H,1H3 |
Clave InChI |
RDBPZZVIYGFJKU-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


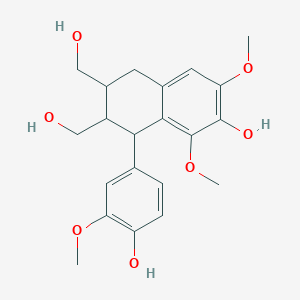
![Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate](/img/structure/B12321027.png)
![7',11'-Dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione](/img/structure/B12321030.png)
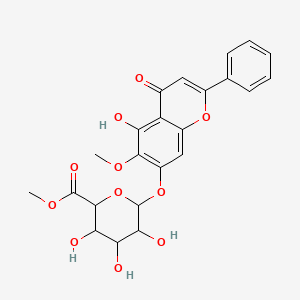
![3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12321048.png)
![8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12321051.png)
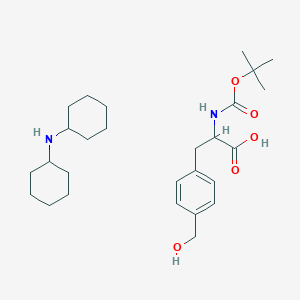

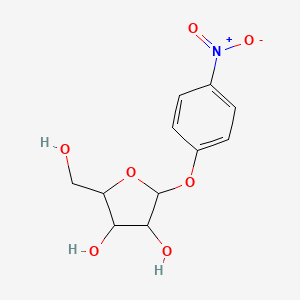
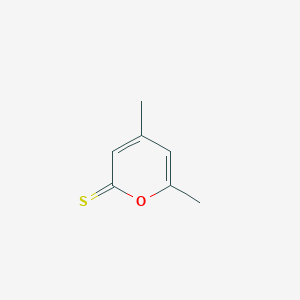

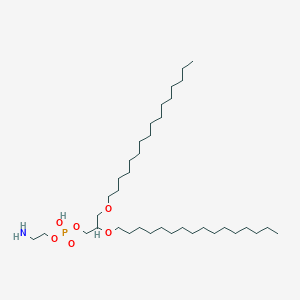
![(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride](/img/structure/B12321096.png)
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methyl] butanedioate](/img/structure/B12321098.png)
